4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Description
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiophene and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIORNBJZBILQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. This reaction is often carried out in the presence of glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and arylboronic acids under basic conditions.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine typically involves the bromination of thiophene derivatives followed by the introduction of the thiazole moiety. The structural characteristics of this compound allow for various substitutions that can enhance its biological activity.
Table 1: General Synthetic Routes for Thiazole Derivatives
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Thiophene derivative + Bromine | Room Temperature | 4-Bromothiophene |
| 2 | 4-Bromothiophene + Thiourea | High Temperature | 4-(4-Bromothiophen-2-yl)-thiazol-2-amine |
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit considerable antimicrobial properties. For instance, studies on related thiazole compounds have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar properties due to its structural analogies with known antimicrobial agents .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results against different cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis .
Anti-inflammatory Effects
Thiazole compounds have also been recognized for their anti-inflammatory properties. They can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators .
Mechanistic Studies
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in disease pathways. These studies help elucidate how modifications to the thiazole structure can enhance binding affinity and specificity toward biological targets, which is critical for drug design .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against standard microbial strains. Results indicated that certain derivatives exhibited antimicrobial activity comparable to established antibiotics like norfloxacin .
- Anticancer Activity : The anticancer potential was assessed using various cancer cell lines. Compounds derived from thiazoles showed significant cytotoxic effects, with some demonstrating IC50 values in low micromolar ranges against MCF7 cells .
- Inhibition Studies : In vitro assays revealed that thiazole derivatives could effectively inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the biosynthesis of bacterial lipids or interfere with other essential bacterial processes.
Anticancer Activity: It may exert its effects by binding to specific receptors or enzymes involved in cancer cell proliferation, leading to cell cycle arrest or apoptosis.
Comparison with Similar Compounds
4-(4-Bromophenyl)-1,3-thiazol-2-amine: Shares a similar structure but with a phenyl ring instead of a thiophene ring.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Another thiophene derivative with notable biological activities.
Uniqueness: 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both thiophene and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various substitution reactions and its promising antimicrobial and anticancer properties make it a valuable compound for further research and development .
Biological Activity
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a thiazole ring, contributing to its unique chemical reactivity. Its molecular structure can be represented as follows:
- Molecular Formula: CHBrNS
- CAS Number: 81216-89-9
The presence of bromine enhances its electrophilic character, which may play a role in its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound can inhibit the monoamine oxidase B (MAO-B) enzyme, which is involved in the metabolism of neurotransmitters. This inhibition may contribute to antimicrobial effects by disrupting bacterial lipid biosynthesis pathways.
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against breast cancer cell lines. Its mode of action may involve inducing apoptosis in cancer cells through various biochemical pathways, including the disruption of cell cycle progression and inhibition of tumor growth .
Biological Activity Overview
A summary of the biological activities associated with this compound is presented in the table below:
Study 1: Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, this compound demonstrated significant antimicrobial activity comparable to standard antibiotics such as norfloxacin and fluconazole. The compound was tested against a range of bacterial and fungal pathogens using a turbidimetric method .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The results indicated that the compound exhibited cytotoxic effects with an IC50 value comparable to that of established chemotherapeutics like 5-fluorouracil .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various target proteins. The docking scores suggest favorable interactions within the binding pockets of relevant enzymes, supporting its potential as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a Hantzsch thiazole cyclization. A common approach involves reacting 4-bromothiophene-2-carbaldehyde with thiourea in the presence of a bromine source (e.g., NBS) under acidic or oxidative conditions. Key parameters include:
- Solvent: Ethanol or DMF, which stabilize intermediates.
- Catalyst: POCl₃ (used in analogous thiazole syntheses) enhances cyclization efficiency .
- Temperature: Reflux (70–90°C) for 6–12 hours optimizes ring closure. Yields (reported for similar compounds) range from 45% to 68%. Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields to >75% by reducing side reactions .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the thiazole ring (δ ~6.8–7.5 ppm for thiophene protons; δ ~165–170 ppm for C2-thiazole). Bromine’s electron-withdrawing effect shifts thiophene signals downfield .
- Mass Spectrometry: HRMS identifies the molecular ion peak [M+H]⁺ at m/z 287.9 (calculated for C₇H₆BrN₂S₂).
- X-Ray Crystallography: Resolves bromothiophene-thiazole dihedral angles (e.g., ~15°–25°), critical for assessing π-conjugation in optoelectronic applications .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, the LUMO (-1.8 eV) localizes on the bromothiophene, suggesting electrophilic attack sites .
- Molecular Docking: Simulate binding to biological targets (e.g., kinases). A 2021 study showed thiazole-amine derivatives bind EGFR via hydrogen bonds (N–H···O, 2.1 Å) and π-π stacking (thiophene to phenylalanine) .
- Reaction Path Search Tools: Use software like GRRM to explore alternative synthetic pathways (e.g., Suzuki coupling for bromine substitution) .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxicity)?
Methodological Answer:
- Purity Analysis: Verify via HPLC (e.g., >95% purity). Impurities like unreacted thiourea (retention time ~3.2 min) can skew bioassays .
- Dose-Response Studies: Perform MIC assays (e.g., 0.5–128 µg/mL) to differentiate bacteriostatic vs. bactericidal effects. For example, a 2023 study found IC₅₀ = 8.2 µM against S. aureus but cytotoxicity at >25 µM .
- Structural Analog Comparison: Compare with 4-(4-chlorophenyl)-thiazol-2-amine derivatives; bromine’s larger size may improve membrane penetration but increase off-target effects .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Optimization: Replace ethanol with 2-MeTHF (recyclable, higher boiling point) to improve safety and yield .
- Flow Chemistry: Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve consistency (yield SD ±2% vs. ±8%) .
- Byproduct Management: Use scavenger resins (e.g., QuadraSil® AP) to remove residual POCl₃, minimizing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
